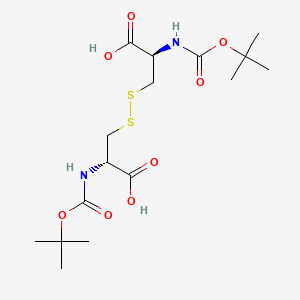

N,N'-Di-BOC-L-cystine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C16H28N2O8S2 |

|---|---|

Peso molecular |

440.5 g/mol |

Nombre IUPAC |

(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10+ |

Clave InChI |

MHDQAZHYHAOTKR-AOOOYVTPSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N[C@H](CSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |

SMILES canónico |

CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N,N'-Di-BOC-L-cystine

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of N,N'-Di-BOC-L-cystine. It is intended for researchers, scientists, and professionals in the fields of peptide chemistry, drug development, and materials science. This document consolidates key data into structured tables, outlines detailed experimental protocols, and includes visualizations to clarify complex processes involving this critical reagent.

Introduction

This compound is a protected derivative of the amino acid L-cystine, where the amino groups of both cysteine residues are protected by tert-butoxycarbonyl (Boc) groups. This protection strategy is fundamental in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS). The Boc groups prevent the highly reactive amino groups from participating in unwanted side reactions during peptide chain elongation, allowing for the controlled and precise assembly of complex peptide sequences.[1][2]

The molecule's core structure, containing a disulfide bond, makes it an invaluable building block for introducing disulfide bridges into synthetic peptides and proteins. These bridges are crucial for establishing and maintaining the tertiary structure and biological activity of many therapeutic peptides and proteins.[1] This guide details the essential physicochemical characteristics that are critical for its effective use in laboratory and manufacturing settings.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These parameters are essential for its handling, storage, and application in chemical syntheses.

| Property | Value | References |

| Molecular Formula | C₁₆H₂₈N₂O₈S₂ | [1][][4][5] |

| Molecular Weight | 440.53 g/mol | [][4][5] |

| Appearance | White powder | [1][] |

| Melting Point | 140-150 °C | [1][] |

| Purity | ≥95% (HPLC, CE) | [1][][5] |

| IUPAC Name | (2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [] |

| Synonyms | (Boc-Cys-OH)₂, N,N'-bis[(1,1-Dimethylethoxy)carbonyl]-L-cystine, N,N'-Dicarboxycystine N,N'-Di-tert-butyl Ester | [1][] |

| Storage Conditions | Powder: -20°C (long-term), 0-8°C or 4°C (short-term) | [1][][4] |

Optical Activity

Optical rotation is a critical parameter for confirming the stereochemical integrity of chiral molecules like this compound. The specific rotation is measured using polarimetry and is dependent on the concentration and the solvent used.

| Specific Rotation ([α]D²⁰) | Conditions | References |

| -115 ± 4° | c=1 in Acetic Acid | [1] |

| -120 ± 3° | c=2% in Acetic Acid | [5] |

Solubility and Lipophilicity

Solubility: Qualitative solubility information indicates that this compound is soluble in organic solvents such as ethyl acetate (used for extraction during synthesis) and acetic acid (used for optical rotation measurements).[1][6] It is poorly soluble in water, especially at acidic pH, which facilitates its precipitation during synthesis workup.[6] The dihydrochloride salt of the parent amino acid, L-cystine, is soluble in 2 M HCl, while L-cystine itself has very low aqueous solubility (0.112 mg/ml at 25 °C).[7]

Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a crucial predictor of a molecule's pharmacokinetic behavior, including absorption and distribution.[8] While a specific experimental log P value for this compound is not readily available in the cited literature, the presence of two bulky, nonpolar Boc groups and the overall carbon-rich structure suggests significantly higher lipophilicity compared to its parent molecule, L-cystine. An experimental determination would be necessary for a precise value.

Applications in Peptide Synthesis

The primary application of this compound is in Boc-chemistry solid-phase peptide synthesis (SPPS) to introduce a stable disulfide bond.[9] This is particularly valuable for synthesizing cyclic peptides and proteins where the disulfide bridge is essential for conformational stability and biological function.[1] The workflow involves incorporating the entire this compound unit into the peptide chain, followed by subsequent deprotection and cleavage steps.

Caption: Workflow for incorporating a disulfide bridge using this compound in SPPS.

Experimental Protocols

Protocol 6.1: Synthesis of this compound

This protocol is adapted from established methods for the N-protection of amino acids.[6]

Materials:

-

L-Cystine (10 g, 41.6 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (24.5 g, 112.3 mmol)

-

9:1 Water:Tetrahydrofuran (THF) (100 mL)

-

6 M Sodium Hydroxide (NaOH)

-

2 N Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

Dissolution: Dissolve L-Cystine in 100 mL of a 9:1 water:THF mixture in a suitable reaction vessel.

-

Basification: Add 6 M NaOH dropwise with stirring until the pH of the solution reaches 10. This deprotonates the amino groups, making them nucleophilic.

-

Boc Protection: Add di-tert-butyl dicarbonate dropwise to the solution. Stir the reaction mixture vigorously for 24 hours at room temperature.

-

Acidification: After 24 hours, acidify the reaction mixture by the dropwise addition of 2 N HCl until the pH reaches 2. This will protonate the carboxyl groups and cause the product to precipitate.

-

Extraction: Extract the solid product from the aqueous mixture using ethyl acetate (3 x 200 mL).

-

Washing: Combine the organic layers and wash sequentially with pH 2 water (2 x 100 mL) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to yield a white solid.

-

Final Purification: Wash the resulting white solid several times with hexane to remove any unreacted Boc anhydride and other nonpolar impurities. Dry the final product under vacuum. The expected yield is approximately 98%.[6]

Caption: Reaction scheme for the synthesis of this compound.

Protocol 6.2: General Method for Purity Analysis by HPLC

While specific conditions are proprietary to manufacturers, a general reversed-phase HPLC (RP-HPLC) method can be used to assess the purity of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Solvent B: Acetonitrile with 0.1% TFA

Procedure:

-

Sample Preparation: Prepare a sample solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Chromatography: Inject the sample onto the column. Elute the compound using a linear gradient, for example, from 10% B to 90% B over 20 minutes.

-

Detection: Monitor the elution profile at a wavelength of 210-220 nm.

-

Analysis: The purity is calculated by integrating the peak area of the main component and expressing it as a percentage of the total peak area. Purity levels are typically expected to be ≥98%.[1]

Protocol 6.3: Deprotection of Boc Groups

The Boc groups are acid-labile and are typically removed using strong acids. This step is usually performed concurrently with cleavage from the solid-phase resin in SPPS but can also be done in solution.

Reagents:

-

This compound containing peptide

-

Trifluoroacetic Acid (TFA)

-

Scavengers (e.g., triisopropylsilane, water) to prevent side reactions

Procedure:

-

Treat the protected compound with a solution of high-concentration TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

Stir the mixture at room temperature for 1-2 hours.

-

The TFA is removed under a stream of nitrogen or by rotary evaporation.

-

The deprotected product is precipitated and washed with cold diethyl ether.

Caption: Acid-catalyzed deprotection of the Boc groups from this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 4. reactivi.ro [reactivi.ro]

- 5. (Boc-Cys-OH)2 = 98 CE 10389-65-8 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Lipophilicity of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to N,N'-Di-BOC-L-cystine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Di-BOC-L-cystine is a protected form of the amino acid L-cystine, where the amino groups are protected by tert-butyloxycarbonyl (BOC) groups. This strategic protection makes it a crucial building block in synthetic chemistry, particularly in the realm of peptide synthesis and drug development. The BOC protecting groups prevent unwanted side reactions at the amino functionalities, allowing for controlled and specific chemical modifications. Its primary application lies in the precise introduction of disulfide bonds within synthetic peptides, which are critical for maintaining the structural integrity and biological activity of many therapeutic peptides and proteins. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and its significant role in the development of novel therapeutics, such as Toll-Like Receptor 2 (TLR2) agonists.

Core Data and Physicochemical Properties

This compound is a white to off-white solid that is widely used in solid-phase peptide synthesis (SPPS). Below is a summary of its key quantitative data.

| Property | Value | Reference |

| CAS Number | 10389-65-8 | [1] |

| Molecular Weight | 440.53 g/mol | [1] |

| Molecular Formula | C16H28N2O8S2 | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% (HPLC) | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Experimental Protocols

Synthesis of this compound

The following protocol details a common method for the synthesis of this compound from L-cystine.

Materials:

-

L-Cystine

-

10% Sodium Hydroxide (NaOH) solution

-

Di-tert-butyl dicarbonate (Boc Anhydride)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na2SO4)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve L-cystine in a mixture of 10% NaOH, water, and dioxane. The basic conditions deprotonate the carboxylic acid and amino groups, rendering the L-cystine soluble.

-

Protection Reaction: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc anhydride) portion-wise while stirring vigorously. The reaction is typically stirred overnight at room temperature to ensure complete protection of the amino groups.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc anhydride and other organic impurities.

-

Acidify the aqueous layer to a pH of approximately 2-3 using cold 1N HCl. This will protonate the carboxylic acid groups, causing the this compound to precipitate out of the solution.

-

-

Extraction: Extract the precipitated product into ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain a white, solid product with high purity.

Applications in Drug Development and Peptide Synthesis

This compound is a cornerstone reagent in the field of peptide chemistry and drug discovery. Its bifunctional nature, with two protected amino groups and two carboxylic acid groups, allows for its seamless integration into solid-phase peptide synthesis (SPPS) protocols.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in the synthesis of peptides containing disulfide bridges. These disulfide bonds are crucial for stabilizing the tertiary structure of many biologically active peptides, including hormones, toxins, and growth factors. The BOC protecting groups are stable under the coupling conditions used in SPPS but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), to reveal the free amino groups for subsequent coupling reactions.

The general workflow for incorporating this compound into a peptide sequence via Boc-SPPS is depicted in the following diagram.

Synthesis of Toll-Like Receptor 2 (TLR2) Agonists

A significant application of this compound in drug development is in the synthesis of lipopeptides that act as agonists for Toll-Like Receptor 2 (TLR2). TLR2 is a pattern recognition receptor that plays a crucial role in the innate immune system by recognizing microbial components, such as lipopeptides. Synthetic TLR2 agonists are being investigated as vaccine adjuvants and immunomodulatory agents.

The synthesis of these lipopeptides often involves the use of this compound as a scaffold to attach both the peptide and lipid moieties. Upon deprotection and cleavage from the resin, the resulting lipopeptide can mimic the structure of bacterial lipoproteins and activate the TLR2 signaling pathway.

The activation of TLR2 by a synthetic lipopeptide initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the activation of an immune response. This signaling pathway is crucial for the body's defense against pathogens.

References

The Role of BOC Protection in Cystine Chemistry: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Unique Challenge of Cysteine in Peptide Synthesis

Cysteine (Cys) is a uniquely powerful amino acid in peptide and protein engineering. Its thiol (-SH) side chain is a potent nucleophile, capable of forming disulfide bonds that are critical for the structural integrity and biological activity of countless therapeutic peptides and proteins. However, this high reactivity presents a significant challenge during chemical synthesis. Unprotected cysteine residues can lead to a host of side reactions, including premature or incorrect disulfide bond formation, oxidation, and alkylation.[1][2]

To achieve the precise, controlled synthesis of complex cysteine-containing peptides, a robust protecting group strategy is essential. This guide provides an in-depth examination of the tert-butyloxycarbonyl (Boc) protection scheme, a foundational method in solid-phase peptide synthesis (SPPS), with a specific focus on its application to cysteine. We will explore the dual protection required for both the α-amino group and the thiol side chain, detail experimental protocols, and discuss strategies to mitigate common side reactions.

The Dual Protection Mandate for Cysteine

Successful incorporation of cysteine into a peptide sequence using the Boc strategy requires the protection of two key functional groups: the N-α-amino group and the S-thiol group.

N-α-Boc Protection: The Cornerstone of the Boc/Bzl Strategy

The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino terminus of the amino acid.[2] Its primary role is to prevent the amine from engaging in unwanted reactions during the peptide bond formation step.[3] The Boc group is characterized by its acid lability; it is stable under the basic and neutral conditions of peptide coupling but can be cleanly removed with moderate acids, most commonly trifluoroacetic acid (TFA).[3][4] This selective removal is the basis of the Boc/Bzl SPPS strategy, where the N-α-Boc group is removed at each cycle, while more robust, benzyl-based side-chain protecting groups remain intact until the final, harsh acid cleavage step.[4]

S-Thiol Protection: Ensuring Side-Chain Stability

The high nucleophilicity of the cysteine thiol group necessitates its own "permanent" protecting group, which must remain stable during the repeated N-α-Boc deprotection cycles. The choice of thiol protecting group is critical and dictates the overall synthetic strategy, especially for peptides with multiple disulfide bonds.

Several S-protecting groups are compatible with the Boc/Bzl strategy, each with distinct cleavage conditions:

-

Benzyl (Bzl): A robust and widely used protecting group, Boc-Cys(Bzl)-OH is a staple in the Boc/Bzl strategy. The Bzl group is stable to TFA but is removed during the final cleavage from the resin with strong acids like anhydrous hydrogen fluoride (HF).[1][5]

-

Acetamidomethyl (Acm): The Acm group is stable to both TFA and HF, making it a truly orthogonal protecting group.[1] This allows for the synthesis and purification of a fully protected peptide, with the Acm group removed in a separate, subsequent step.[1] Removal is typically achieved via oxidation with reagents like iodine, which can simultaneously facilitate the formation of a disulfide bond.[6] This makes Boc-Cys(Acm)-OH invaluable for the regioselective synthesis of peptides with multiple disulfide bridges.[7]

-

4-Methylbenzyl (pMeBzl): Similar in stability to the Bzl group, offering robust protection that is removed during the final HF cleavage.[1]

-

Trityl (Trt): An acid-labile group that can be cleaved under milder acidic conditions than Bzl, often with TFA in the presence of a scavenger like triisopropylsilane (TIS). This property allows for selective on-resin deprotection and cyclization.

References

- 1. bachem.com [bachem.com]

- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 3. Overview of Custom Peptide Synthesis [peptide2.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 6. researchgate.net [researchgate.net]

- 7. biotage.com [biotage.com]

N,N'-Di-BOC-L-cystine: A Technical Guide to Its Role in Disulfide Bond-Containing Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Di-BOC-L-cystine is a derivative of the naturally occurring amino acid L-cystine, where the α-amino groups of both cysteine residues are protected by tert-butyloxycarbonyl (BOC) groups. This protection strategy makes it a valuable building block in synthetic chemistry, particularly in the field of peptide and medicinal chemistry. While not a direct reagent for inducing disulfide bond formation between separate thiol-containing molecules, this compound serves as a key starting material for the synthesis of molecules with a pre-existing disulfide bridge. This guide provides an in-depth technical overview of its application, focusing on the synthesis of symmetrical peptides and other disulfide-containing structures.

Core Application: Synthesis of Symmetrical Peptides

The primary application of this compound is in the synthesis of symmetrical peptides, where two identical peptide chains are linked by a disulfide bond. This is achieved through the coupling of amino acids or peptide fragments to the two free carboxylic acid groups of this compound.

Solution-Phase Synthesis

In solution-phase synthesis, this compound is activated at both carboxyl groups, followed by reaction with an amine-containing molecule, typically an amino acid ester or a peptide. This approach is suitable for the synthesis of smaller symmetrical peptides.

Solid-Phase Peptide Synthesis (SPPS)

For the synthesis of larger symmetrical peptides, this compound can be utilized in solid-phase peptide synthesis (SPPS). In this strategy, the this compound is first coupled to a resin, and then peptide chains are elongated from both of the now resin-bound amino groups. However, a more common approach involves synthesizing the peptide chain first and then coupling it to both ends of this compound in solution after cleavage from the resin.

Experimental Protocols

General Protocol for Solution-Phase Synthesis of a Symmetrical Dipeptide using this compound

This protocol outlines the synthesis of a symmetrical dipeptide by coupling an amino acid ester to this compound.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

Coupling agent (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., DIEA or NMM)

-

Solvent (e.g., DMF or DCM)

-

Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in an appropriate solvent (e.g., DMF).

-

Activation: Add the coupling agent (2.2 equivalents) and HOBt (if using DIC, 2.2 equivalents) to the solution.

-

Neutralization of Amino Acid Ester: In a separate flask, dissolve the amino acid ester hydrochloride (2.2 equivalents) in the solvent and neutralize with a base (e.g., DIEA, 2.2 equivalents).

-

Coupling: Add the neutralized amino acid ester solution to the activated this compound solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired symmetrical dipeptide.

General Protocol for Boc Deprotection

Following the synthesis of the desired symmetrical peptide, the BOC protecting groups can be removed to yield the final product with free amino termini.

Materials:

-

BOC-protected symmetrical peptide

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Dissolution: Dissolve the BOC-protected peptide in DCM.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v).

-

Deprotection: Add the cleavage cocktail to the dissolved peptide and stir at room temperature for 1-2 hours.

-

Precipitation: Concentrate the reaction mixture under reduced pressure and precipitate the deprotected peptide by adding cold diethyl ether.

-

Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether.

-

Drying: Dry the peptide under vacuum.

Data Presentation

| Parameter | Description | Typical Values/Conditions |

| Coupling Reagents | Common reagents for activating the carboxylic acid groups of this compound. | HBTU, HATU, DIC/HOBt |

| Bases | Used for neutralizing amino acid salts and facilitating coupling reactions. | DIEA, NMM |

| Solvents | Common solvents for coupling and deprotection reactions. | DMF, DCM |

| Boc Deprotection | Reagent and conditions for the removal of the BOC protecting groups. | 50-95% TFA in DCM with scavengers |

| Cleavage Time | Typical duration for complete BOC deprotection. | 1-2 hours at room temperature |

| Yields | Expected yields for coupling and deprotection steps can vary significantly based on the specific substrates and conditions used. | Generally moderate to good. |

Signaling Pathways and Logical Relationships

The synthesis of a symmetrical peptide using this compound follows a logical workflow. The following diagram illustrates the key steps from starting materials to the final deprotected symmetrical peptide.

Caption: Workflow for symmetrical peptide synthesis.

The core mechanism of the coupling reaction involves the activation of the carboxylic acid groups of this compound to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of the amino acid ester.

Caption: Amide bond formation mechanism.

Conclusion

This compound is a crucial building block for the synthesis of symmetrical peptides and other molecules containing a pre-formed disulfide bond. Its use in both solution-phase and solid-phase synthesis, coupled with well-established protocols for BOC deprotection, provides a reliable method for accessing these complex structures. The ability to introduce a disulfide linkage in a protected and controlled manner is of significant importance in the development of novel therapeutics and research tools where structural stability and conformation are critical for biological activity.

An In-depth Technical Guide to the Solubility of N,N'-Di-BOC-L-cystine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N'-Di-BOC-L-cystine. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining precise solubility values, and an analysis of the factors influencing its solubility in various organic solvents.

Introduction to this compound

This compound is a derivative of the amino acid L-cystine, where the amino groups are protected by tert-butoxycarbonyl (BOC) groups. This protection enhances the compound's stability and modulates its solubility, making it a valuable intermediate in peptide synthesis and other organic chemistry applications. Understanding its solubility is crucial for designing synthetic routes, developing purification strategies, and formulating solutions for various applications in drug development and biochemical research.

Solubility Data

Exhaustive searches of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in a range of organic solvents. However, qualitative descriptions of its solubility are available. The following table summarizes this information.

Table 1: Qualitative Solubility of this compound

| Solvent Family | Solvent | Qualitative Solubility | Reference(s) |

| Halogenated Solvents | Dichloromethane | Soluble | [1] |

| Polar Aprotic Solvents | Dimethylformamide | Soluble | [1] |

| Polar Protic Solvents | Water | Less Soluble | [1] |

| Acetic Acid | Soluble | [2] |

Note: The term "soluble" in a qualitative context generally implies that a significant amount of the solute dissolves in the solvent, but it does not specify a concentration.

The presence of the two bulky and nonpolar BOC groups significantly increases the lipophilicity of the molecule compared to the parent amino acid, L-cystine. This structural feature explains its favorable solubility in organic solvents like dichloromethane and dimethylformamide. Conversely, while the carboxylic acid moieties provide some polar character, the overall hydrophobic nature imparted by the BOC groups leads to reduced solubility in water.[1]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data for this compound, a well-established method such as the shake-flask technique can be employed. This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved substance in the resulting saturated solution.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of varying known concentrations.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure that a saturated solution has been achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Analyze the filtered, saturated solution using a validated HPLC method.

-

Construct a calibration curve by plotting the peak areas of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The interplay between its structural features and the properties of the solvent determines the extent of dissolution.

-

Polarity: The two BOC groups are nonpolar, while the two carboxylic acid groups are polar. This amphiphilic nature suggests that solvents with intermediate polarity or those capable of hydrogen bonding and van der Waals interactions will be effective.

-

Hydrogen Bonding: The carboxylic acid groups can act as hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, acetic acid) are likely to be good solvents.

-

Temperature: The solubility of solids in liquids generally increases with temperature, although there are exceptions. Therefore, performing solubility studies at different temperatures can provide valuable thermodynamic information.

Conclusion

References

A Technical Guide to the Spectroscopic Data of N,N'-Di-BOC-L-cystine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N,N'-Di-BOC-L-cystine, a crucial derivative of the amino acid L-cystine utilized in peptide synthesis and drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| ~4.22 | Multiplet | 2H | 2 x α-CH | DMSO-d₆ |

| 2.8-3.2 | Multiplet | 4H | 2 x β-CH₂ | DMSO-d₆ |

| 1.41 | Singlet | 18H | 2 x Boc (-C(CH₃)₃) | CDCl₃[1] |

Note: Data for DMSO-d₆ was interpreted from a spectrum provided in supporting information for a research article. Precise chemical shifts and coupling constants were not explicitly listed.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 172.50 | 2 x C=O (Carboxylic acid) | DMSO-d₆[2] |

| 155.0 | 2 x C=O (Boc) | CDCl₃[1] |

| 80.2 | 2 x -C(CH₃)₃ (Boc) | CDCl₃[1] |

| ~55.9 | 2 x α-CH | CDCl₃[1] |

| ~41.7 | 2 x β-CH₂ | CDCl₃[1] |

| 28.4 | 2 x -C(CH₃)₃ (Boc) | CDCl₃[1] |

Note: A complete peak list for this compound was not available. The data for the Boc and backbone carbons in CDCl₃ is inferred from closely related structures.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | O-H stretch (Carboxylic acid) |

| ~2980 | C-H stretch (Aliphatic) |

| ~1710 | C=O stretch (Boc carbamate) |

| ~1685 | C=O stretch (Carboxylic acid) |

| ~1500-1700 | N-H bend (Amide II) |

| ~500-600 | S-S stretch (Disulfide) |

Note: This is a predicted spectrum based on the functional groups present in this compound and data from similar molecules. An experimental spectrum was not found in the searched literature.

Mass Spectrometry (MS)

| m/z | Ion | Method |

| 441.15 | [M+H]⁺ | FAB-MS |

| 463.13 | [M+Na]⁺ | FAB-MS |

Molecular Formula: C₁₆H₂₈N₂O₈S₂[] Molecular Weight: 440.53 g/mol []

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[4] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A common method for solid samples is the KBr pellet technique. A small amount of this compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded over the mid-IR range (typically 4000-400 cm⁻¹). Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the solid sample directly on the ATR crystal.

Mass Spectrometry (MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) can be utilized for the mass analysis of this compound. The sample is mixed with a suitable matrix (e.g., m-nitrobenzyl alcohol) and bombarded with a high-energy beam of neutral atoms (e.g., Xenon). This process ionizes the sample, allowing for the detection of protonated ([M+H]⁺) and sodiated ([M+Na]⁺) molecular ions. High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

The Cornerstone of Disulfide Bridges: A Technical Guide to N,N'-Di-BOC-L-cystine in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The introduction of the tert-butyloxycarbonyl (BOC) protecting group in the mid-20th century revolutionized peptide synthesis, enabling the construction of complex polypeptide chains with high fidelity. Within this paradigm, the strategic protection of cysteine residues has been a critical area of research, given the pivotal role of disulfide bonds in the structure and function of many peptides and proteins. This technical guide delves into the discovery, history, and application of N,N'-Di-BOC-L-cystine, a cornerstone reagent for the introduction of symmetrical disulfide linkages in Boc solid-phase peptide synthesis (SPPS).

A Historical Perspective: The Quest for Reliable Cysteine Protection

The journey to control disulfide bond formation in peptide synthesis has been marked by the development of a diverse array of thiol-protecting groups. Early efforts in the 1960s and 1970s focused on finding groups that were stable to the repetitive acidolysis used for Nα-Boc deprotection, yet readily cleavable at the final stage of synthesis. The synthesis of cystine-containing peptides was a significant challenge, with early methods often resulting in low yields and side reactions.

While a definitive seminal publication detailing the initial synthesis and application of this compound is not readily apparent in a singular, widely cited source, the work of chemists like Kamber and Rittel in the late 1960s on novel methods for cystine peptide synthesis laid the groundwork for the use of such symmetrically protected building blocks.[1] The development of this compound arose from the need for a simple and efficient method to introduce a pre-formed disulfide bond into a peptide sequence, thereby avoiding the often-problematic on-resin oxidation of two individual cysteine residues. This approach offers the advantage of incorporating the disulfide bridge as a single, stable unit, minimizing the risk of side reactions such as beta-elimination and racemization that can plague the incorporation of single, S-protected cysteine residues.[2][3]

Synthesis and Physicochemical Properties

This compound is a white, crystalline powder that is readily soluble in many organic solvents used in peptide synthesis. Its synthesis is a straightforward and high-yielding process.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods and has been reported to yield the product in high purity.

Materials:

-

L-Cystine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve L-Cystine (10 g, 41.6 mmol) in a 9:1 mixture of water and tetrahydrofuran (100 mL).

-

pH Adjustment: Add 6 M NaOH solution dropwise with stirring until the pH of the solution reaches 10.

-

Boc Protection: Add di-tert-butyl dicarbonate (24.5 g, 112.3 mmol) dropwise to the solution.

-

Reaction: Stir the reaction mixture vigorously for 24 hours at room temperature.

-

Acidification: Acidify the reaction mixture by the dropwise addition of 2 N HCl with stirring until the pH of the solution reaches 2. This will result in the formation of a white precipitate.

-

Extraction: Extract the product with ethyl acetate (3 x 200 mL).

-

Washing: Wash the combined organic layers with pH 2 water (2 x 100 mL) followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a white solid.

-

Final Purification: Wash the white solid with hexane several times to remove any remaining impurities. Dry the final product under vacuum.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 98% | (Not explicitly stated in a single source, but high yields are consistently reported) |

| Purity (by HPLC) | ≥ 97% | [4] |

| Melting Point | 140-145 °C | [] |

| Molecular Weight | 440.53 g/mol | [6] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Boc-SPPS for the synthesis of peptides containing a symmetrical disulfide bridge. Its use simplifies the synthetic strategy by introducing the disulfide bond as a single, protected amino acid derivative.

Experimental Workflow: Incorporation of this compound in Boc-SPPS

Caption: Boc-SPPS cycle for the incorporation of this compound.

Advantages of Using this compound

-

Simplified Disulfide Bond Formation: Eliminates the need for on-resin or solution-phase oxidation of two separate cysteine residues, which can be low-yielding and produce side products.

-

Reduced Risk of Side Reactions: The pre-formed disulfide bond is stable to the conditions of Boc-SPPS. This minimizes the risk of side reactions associated with free thiols, such as oxidation and alkylation.

-

Suppression of Racemization: While cysteine residues are prone to racemization during activation and coupling, the use of a symmetrically protected cystine derivative can help to mitigate this issue compared to the stepwise introduction of two Cys residues.[2][7]

Comparative Analysis with Other Cysteine Protection Strategies in Boc Chemistry

While this compound is ideal for symmetrical disulfides, other strategies are employed for asymmetrical disulfide bonds or when a free thiol is required.

| Protecting Group Strategy | Application | Advantages | Disadvantages |

| This compound | Symmetrical disulfide bridges | Simple, high-yielding introduction of a pre-formed disulfide. Reduced side reactions. | Limited to symmetrical disulfides. |

| Boc-Cys(Acm)-OH | Orthogonal protection for asymmetrical disulfides | Acm group is stable to HF cleavage and can be selectively removed later. | Requires a separate deprotection and oxidation step. Can be prone to racemization.[8][9] |

| Boc-Cys(4-MeBzl)-OH | General cysteine incorporation | 4-MeBzl group is stable to TFA but cleaved by HF. | Can be susceptible to side reactions during cleavage. |

| Boc-Cys(Trt)-OH | Acid-labile protection | Trt group can be removed under milder acidic conditions than Bzl. | Prone to significant racemization during coupling.[3] |

Signaling Pathways and Logical Relationships

The decision to use this compound is guided by the target peptide's structure. The logical relationship for its application is straightforward.

Caption: Decision-making for cysteine protection strategy.

Conclusion

This compound remains a valuable and highly efficient tool in the arsenal of the peptide chemist. Its straightforward synthesis, stability, and ease of use in Boc-SPPS make it the preferred choice for the introduction of symmetrical disulfide bonds. While the historical record of its initial discovery is somewhat diffuse, its practical utility and contribution to the successful synthesis of countless disulfide-containing peptides are undeniable. For researchers and drug development professionals working with peptides where a symmetrical disulfide bridge is a key structural motif, this compound provides a reliable and robust solution, streamlining the synthetic process and leading to higher purity products.

References

- 1. [New, simple method for synthesis of cystine peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. N,n'-bis-Boc-L-cystine 97.00% | CAS: 10389-65-8 | AChemBlock [achemblock.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. digital.csic.es [digital.csic.es]

- 8. bachem.com [bachem.com]

- 9. nbinno.com [nbinno.com]

N,N'-Di-BOC-L-cystine: A Comprehensive Technical Guide to the Synthesis of Symmetrical Disulfide Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are critical post-translational modifications that play a pivotal role in the structural stabilization and biological activity of a vast array of peptides and proteins.[1][2][3] The formation of these covalent linkages between cysteine residues imposes conformational constraints, which are often essential for receptor binding, enzyme activity, and overall protein folding.[1][2] Symmetrical disulfide peptides, or homodimers, represent a significant class of molecules where two identical peptide chains are linked by a disulfide bridge. These structures are implicated in various physiological processes and are of considerable interest in drug discovery and development for their potential to enhance stability, avidity, and pharmacokinetic properties.

This technical guide provides an in-depth exploration of the use of N,N'-Di-BOC-L-cystine as a strategic precursor for the efficient synthesis of symmetrical disulfide peptides. We will delve into detailed experimental protocols, data presentation, and the biological significance of these molecules.

This compound: A Key Building Block

This compound is a derivative of the amino acid L-cystine where the amino groups of both cysteine residues are protected by a tert-butyloxycarbonyl (BOC) group. This protection strategy is fundamental to its application in solid-phase peptide synthesis (SPPS), as it allows for the selective coupling of the free carboxyl groups to a solid support or a growing peptide chain.

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₂₈N₂O₈S₂ |

| Molecular Weight | 440.53 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥95.0% |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Synthesis of Symmetrical Disulfide Peptides: A Step-by-Step Workflow

The synthesis of symmetrical disulfide peptides using this compound is typically performed using Boc-based solid-phase peptide synthesis (SPPS). The general workflow involves the initial coupling of this compound to a solid support, followed by the simultaneous elongation of two identical peptide chains from the deprotected amino groups of the cystine core.

Experimental Protocols

The following protocols are based on established methods for Boc-SPPS and are adapted for the synthesis of symmetrical disulfide peptides using this compound.

1. Resin Preparation and Swelling

-

Objective: To prepare the solid support for peptide synthesis.

-

Materials: Merrifield resin (or other suitable resin for Boc chemistry), Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

-

Protocol:

-

Place the desired amount of resin in a reaction vessel.

-

Add DCM to the resin and allow it to swell for 30 minutes with gentle agitation.

-

Drain the DCM and wash the resin three times with DCM.

-

Wash the resin three times with DMF.

-

2. Coupling of this compound to the Resin

-

Objective: To attach the this compound to the solid support.

-

Materials: Swollen resin, this compound, Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), DMF.

-

Protocol:

-

Dissolve this compound (2-3 equivalents relative to resin loading) and HOBt (2-3 equivalents) in DMF.

-

Add DIC (2-3 equivalents) to the solution and allow for pre-activation for 5-10 minutes.

-

Add the activated this compound solution to the swollen resin.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin thoroughly with DMF and DCM.

-

3. Symmetrical Peptide Chain Elongation (SPPS Cycles)

This process involves repetitive cycles of deprotection, neutralization, and coupling of the subsequent Boc-protected amino acids.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.

-

Filter and wash the resin with DCM.

-

-

Neutralization:

-

Treat the resin with a 10% solution of Diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.

-

Filter and wash the resin with DCM and DMF.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Boc-protected amino acid (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) for pre-activation (5-10 minutes).

-

Add the activated amino acid solution to the resin and react for 1-2 hours.

-

Monitor coupling completion with the Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Repeat: Repeat the deprotection, neutralization, and coupling cycle for each amino acid in the peptide sequence.

4. Cleavage and Deprotection

-

Objective: To cleave the completed peptide from the resin and remove side-chain protecting groups.

-

Materials: Peptide-resin, cleavage cocktail (e.g., anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers like anisole or thioanisole).

-

Protocol:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Carefully treat the resin with the cleavage cocktail. For HF cleavage, the reaction is typically run for 1-2 hours at 0°C.

-

After the cleavage reaction, remove the cleavage reagent (e.g., by evaporation for HF).

-

5. Peptide Precipitation and Purification

-

Objective: To isolate and purify the crude peptide.

-

Materials: Cleaved peptide, cold diethyl ether, aqueous acetonitrile.

-

Protocol:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

-

Dry the crude peptide under vacuum.

-

Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

6. Characterization

-

Objective: To verify the identity and purity of the synthesized symmetrical disulfide peptide.

-

Methods:

Quantitative Data

The yield and purity of symmetrical disulfide peptides synthesized using this compound are dependent on several factors, including the peptide sequence, length, and the efficiency of each coupling and deprotection step.

| Parameter | Typical Range | Notes |

| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test. Incomplete coupling can lead to deletion sequences. |

| Overall Crude Peptide Yield | 20-60% | Highly dependent on the number of amino acids and the properties of the peptide. |

| Purity after RP-HPLC | >95% | Achievable with optimized purification protocols. |

Biological Significance and Signaling Pathways

Symmetrical disulfide-linked peptide homodimers are involved in a variety of biological processes, often through their ability to induce receptor dimerization or clustering, which is a common mechanism for initiating intracellular signaling cascades.

Disulfide bonds are crucial for the stability and function of many secreted proteins and peptides that operate in the oxidizing extracellular environment.[2] The formation of these bonds is a key step in protein folding and is often regulated by enzymes like protein disulfide isomerases.[2]

While specific signaling pathways are often peptide-dependent, a general mechanism involves the homodimeric ligand binding to two receptor monomers, inducing their dimerization. This dimerization can then trigger the activation of intracellular signaling domains, such as tyrosine kinases, leading to a downstream signaling cascade and ultimately a cellular response. The transforming growth factor-beta (TGF-β) signaling pathway, for instance, involves receptors with cysteine-rich domains where proper disulfide bond formation is critical for ligand binding and receptor activation.[7]

Conclusion

This compound is a valuable and efficient precursor for the synthesis of symmetrical disulfide-linked peptides. The methodologies outlined in this guide, based on standard Boc-SPPS, provide a robust framework for researchers in academia and industry to construct these important molecules. The ability to generate conformationally constrained and potentially more stable and potent peptide homodimers opens up numerous avenues for the development of novel therapeutics and research tools to probe complex biological systems. Careful execution of the synthesis, purification, and characterization steps is paramount to obtaining high-quality peptides for downstream applications.

References

- 1. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 2. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Disulfide-Linked Peptides Using Tandem Mass Spectrometry Coupled with Automated Data Analysis Software - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Properties of N,N'-Di-BOC-L-cystine

For Researchers, Scientists, and Drug Development Professionals

N,N'-Di-BOC-L-cystine is a pivotal derivative of the amino acid L-cystine, where the amino groups are protected by tert-butoxycarbonyl (BOC) groups. This protection enhances stability and solubility in organic solvents, making it an indispensable reagent in peptide synthesis, bioconjugation, and the development of novel therapeutics.[1][2] Its structure allows for the controlled formation of disulfide bonds, which are critical for the tertiary structure and stability of proteins.[1] This guide provides a comprehensive overview of the theoretical and experimental properties of this compound, detailed experimental protocols, and its applications in drug development.

Physicochemical Properties

The BOC-protected derivative of L-cystine exhibits distinct physical and chemical properties compared to its unprotected parent amino acid. These properties are crucial for its handling, storage, and application in chemical synthesis. Quantitative data from both theoretical calculations and experimental findings are summarized below.

Table 1: Comparison of Theoretical and Experimental Physicochemical Properties

| Property | Theoretical / Computed Value | Experimental Value |

|---|---|---|

| IUPAC Name | (2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | Not Applicable |

| CAS Number | Not Applicable | 10389-65-8 |

| Molecular Formula | C₁₆H₂₈N₂O₈S₂ | C₁₆H₂₈N₂O₈S₂ |

| Molecular Weight | 440.53 g/mol | 440.53 g/mol / 440.6 g/mol[1] |

| Appearance | Not Applicable | White to off-white powder/solid[1] |

| Melting Point | Not Available | 140-145 °C / 140-150 °C[1] |

| Boiling Point | 627.4°C at 760 mmHg | Not Available |

| Density | 1.313 g/cm³ | Not Available |

| Optical Rotation | Not Available | [α]²⁰D = -115 ± 4° (c=1 in Acetic Acid)[1] |

| Purity | Not Applicable | ≥95.0%, ≥97.0%, ≥98% (HPLC)[1] |

| Solubility | Not Available | Soluble in organic solvents like dichloromethane and dimethylformamide; less soluble in water.[2] |

| Storage | Not Applicable | -20°C or 0-8°C[1] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR (in DMSO-d₆): Key signals include a multiplet around 4.22 ppm corresponding to the α-protons (CH), and a broad signal for the NH protons of the BOC group. The diastereotopic β-protons (CH₂) adjacent to the disulfide bond appear as multiplets. A large singlet representing the 18 protons of the two tert-butyl groups of the BOC protectors is also characteristic.[3]

-

¹³C NMR (in DMSO-d₆): Characteristic peaks are observed for the carbonyl carbons of the carboxylic acid (~172.50 ppm), the carbonyl carbons of the BOC group, the quaternary carbons of the tert-butyl groups, the α-carbons, and the β-carbons.[3]

-

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands. These include strong C=O stretching vibrations for the carboxylic acid and urethane carbonyls (typically in the 1650-1750 cm⁻¹ region), N-H stretching (around 3300 cm⁻¹), and C-H stretching from the aliphatic parts of the molecule. The S-S disulfide bond exhibits a weak absorption in the 400-500 cm⁻¹ range, which can be difficult to detect.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its successful application in research.

A common method for the synthesis of this compound involves the reaction of L-cystine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[3]

-

Dissolution : Dissolve L-Cystine (1 equivalent) in a 9:1 mixture of water and tetrahydrofuran (THF).

-

Basification : Add 6 M aqueous sodium hydroxide (NaOH) dropwise to the stirring solution until a stable pH of 10 is achieved. This deprotonates the amino groups, making them nucleophilic.

-

BOC Protection : Add di-tert-butyl dicarbonate (approximately 2.7 equivalents) dropwise to the solution.

-

Reaction : Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Acidification : After 24 hours, carefully acidify the mixture to pH 2 by the dropwise addition of 2 M hydrochloric acid (HCl). This step protonates the carboxylate groups and precipitates the product.

-

Extraction : Extract the product from the aqueous mixture using ethyl acetate (3x volumes).

-

Washing & Drying : Combine the organic layers and wash them sequentially with pH 2 water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation : Filter the drying agent and concentrate the solution under reduced pressure to yield a white solid.

-

Final Purification : Wash the resulting solid with hexane to remove any non-polar impurities, yielding pure this compound.[3]

-

High-Performance Liquid Chromatography (HPLC) : To assess purity, HPLC is commonly employed. A typical method would use a C18 reverse-phase column with a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). Detection is performed using a UV detector at a wavelength of 210-220 nm.

-

Capillary Electrophoresis (CE) : CE offers an alternative high-resolution technique for purity assessment, separating molecules based on their charge-to-size ratio.

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected ion would correspond to [M+H]⁺ or [M+Na]⁺.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but is a critical starting material and building block in several therapeutic strategies.

-

Peptide Synthesis : It is a key reagent for introducing disulfide bridges into synthetic peptides. The BOC groups protect the amines while other coupling reactions occur. After synthesis, the disulfide bond can be reduced to yield two free cysteine residues if needed.

-

Cystinuria Research : Cystinuria is a genetic disorder characterized by the accumulation and crystallization of cystine in the kidneys, leading to stone formation. This compound serves as the precursor for the synthesis of L-cystine diamide derivatives. These derivatives act as crystallization inhibitors, effectively increasing the solubility of L-cystine and preventing stone formation. This therapeutic approach highlights the compound's importance in developing treatments for metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for N,N'-Di-BOC-L-cystine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of disulfide bonds is a critical step in the synthesis of many biologically active peptides and proteins, as these linkages are essential for maintaining their three-dimensional structure and, consequently, their function. Solid-Phase Peptide Synthesis (SPPS) offers a robust methodology for peptide assembly. The use of N,N'-Di-BOC-L-cystine as a building block in Boc-SPPS presents a direct approach to incorporate a disulfide bridge into a peptide sequence. This method involves the coupling of a pre-formed cystine dimer, which can be advantageous in specific synthetic strategies.

These application notes provide a detailed protocol for the incorporation of this compound in a manual Boc-SPPS workflow. The protocols are based on established principles of Boc-SPPS for standard and sterically hindered amino acids. Optimization of coupling conditions may be required due to the unique dimeric nature of this compound.

Core Applications

-

Drug Discovery: The synthesis of cyclic peptides with enhanced stability and receptor affinity.

-

Protein Engineering: The creation of proteins with novel structural and functional properties.

-

Biophysical Studies: The introduction of conformational constraints to study peptide structure and dynamics.

Experimental Protocols

This section outlines the manual solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy for the incorporation of this compound.

Resin Preparation and Swelling

Objective: To prepare the solid support for peptide synthesis.

Materials:

-

Merrifield resin or other suitable resin for Boc chemistry

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Protocol:

-

Place the desired amount of resin in a reaction vessel.

-

Add DCM to the resin and allow it to swell for 30 minutes with gentle agitation.

-

Drain the DCM and wash the resin three times with DCM.

-

Wash the resin three times with DMF to prepare it for the first amino acid coupling.

First Amino Acid Coupling

Objective: To attach the C-terminal amino acid to the resin.

Protocol:

-

Dissolve the Boc-protected C-terminal amino acid in a minimal amount of DMF.

-

Add the dissolved amino acid and a coupling agent (e.g., DCC or HBTU) to the swollen resin.[1]

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[1]

-

Monitor the reaction completion using the Kaiser test.

-

Wash the resin thoroughly with DMF, DCM, and isopropanol (IPA).

Boc Deprotection

Objective: To remove the N-terminal Boc protecting group for the next coupling reaction.

Protocol:

-

Swell the peptide-resin with DCM.

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin (10 mL/g of resin).[2]

-

Perform a short prewash for 5 minutes, followed by the main deprotection reaction for 20 minutes with agitation.[2]

-

When cysteine, methionine, or tryptophan are present in the sequence, add 0.5% dithioethane (DTE) to the TFA solution to act as a scavenger.[2][3]

-

Drain the TFA solution and wash the resin with DCM (2x) and IPA (2x) before neutralization.[2]

Neutralization

Objective: To neutralize the protonated N-terminus after Boc deprotection.

Protocol:

-

Wash the resin with DMF.

-

Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF to the resin and agitate for 2-5 minutes.

-

Drain the neutralization solution.

-

Wash the resin with DMF to prepare for the next coupling step.

Incorporation of this compound

Objective: To couple this compound to the growing peptide chain. Due to the dimeric nature and potential steric hindrance of this compound, a more potent coupling reagent and potentially longer coupling times are recommended.

Protocol:

-

Activation Solution: In a separate vessel, dissolve this compound (2-3 equivalents), HATU (2-3 equivalents), in DMF. The use of HATU is recommended as it reacts faster and can result in less racemization for sensitive amino acids.

-

Activation: Add DIEA (4-6 equivalents) to the activation solution and vortex for 1-2 minutes.

-

Coupling: Immediately add the activated amino acid solution to the deprotected and neutralized resin.

-

Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. A longer reaction time may be necessary to ensure complete coupling.

-

Monitoring: Monitor the reaction completion with the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Washing: Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol.

Peptide Chain Elongation Post-Cystine Incorporation

Objective: To continue the peptide synthesis on both peptide chains simultaneously.

Protocol:

-

Perform the Boc Deprotection protocol (Section 3) to remove both Boc groups from the coupled this compound.

-

Perform the Neutralization protocol (Section 4).

-

For the subsequent amino acid coupling, use double the equivalents of the protected amino acid and coupling reagents to acylate both free N-termini.

-

Repeat the deprotection, neutralization, and coupling cycles until the desired peptide sequences are assembled on both chains.

Cleavage and Deprotection

Objective: To cleave the completed peptide from the resin and remove side-chain protecting groups.

Protocol:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail, typically containing a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers (e.g., anisole, thioanisole) to protect sensitive residues.[1]

-

The cleavage reaction is typically carried out for 1-2 hours at 0°C for HF.[1]

-

Precipitate the peptide in cold diethyl ether.

-

Isolate the crude peptide by centrifugation and wash with cold diethyl ether.

Purification and Analysis

Objective: To purify and verify the synthesized peptide.

Protocol:

-

Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight.

Data Presentation

Table 1: Recommended Reagent Equivalents for Coupling Reactions

| Reagent | Standard Amino Acid Coupling (Equivalents) | This compound Coupling (Equivalents) |

| Boc-Amino Acid | 2-3 | 2-3 |

| Coupling Agent (e.g., HBTU, HATU) | 2-3 | 2-3 |

| Base (e.g., DIEA) | 4-6 | 4-6 |

Table 2: Typical Reaction Times and Conditions

| Step | Reagents | Time | Temperature |

| Resin Swelling | DCM | 30 min | Room Temperature |

| Boc Deprotection | 50% TFA in DCM | 25 min | Room Temperature |

| Neutralization | 5-10% DIEA in DMF | 2-5 min | Room Temperature |

| Standard Coupling | Boc-AA, HBTU/HATU, DIEA | 1-2 hours | Room Temperature |

| This compound Coupling | Di-BOC-Cystine, HATU, DIEA | 2-4 hours | Room Temperature |

| Cleavage | HF or TFMSA with scavengers | 1-2 hours | 0°C |

Visualization

Caption: Workflow for Boc-SPPS incorporating this compound.

References

Application Note: A Step-by-Step Guide for Coupling N,N'-Di-BOC-L-cystine in Solid-Phase Peptide Synthesis (SPPS)

Introduction

The incorporation of disulfide bridges is a critical step in the synthesis of many biologically active peptides, as these bonds are essential for maintaining their conformational stability and biological function. N,N'-Di-BOC-L-cystine is a valuable building block that allows for the direct introduction of a pre-formed disulfide linkage during Solid-Phase Peptide Synthesis (SPPS). However, due to its significant steric hindrance, coupling this dimeric amino acid presents considerable challenges, often resulting in low yields and incomplete reactions with standard coupling protocols.

This application note provides a detailed, step-by-step guide for the efficient coupling of this compound in Boc-SPPS. The protocols herein are optimized to overcome the steric challenges by employing potent activating agents and optimized reaction conditions, ensuring a high coupling efficiency. This guide is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug development.

Core Principles and Challenges

The primary challenge in coupling this compound is the steric hindrance posed by the two bulky BOC protecting groups and the dimeric nature of the molecule. This necessitates the use of highly reactive coupling reagents and potentially longer reaction times to drive the reaction to completion.[1] Standard carbodiimide-based methods (e.g., DCC/HOBt) are often inefficient for such sterically hindered amino acids.[1] Therefore, aminium/uronium or phosphonium salt-based reagents like HBTU, HATU, or COMU are recommended for their high reactivity.[2][3]

Another consideration is the potential for side reactions. While racemization is a common concern for single cysteine residues, especially with strong bases, the primary focus here is on achieving efficient acylation.[4][5] The choice of base and solvent can also influence the outcome of the coupling reaction.

Experimental Protocol: Coupling this compound

This protocol outlines the manual Boc-SPPS procedure for coupling this compound to a resin-bound peptide chain.

Materials and Reagents:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) of peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Reagents for Ninhydrin (Kaiser) test

Protocol Steps:

-

Resin Preparation and Swelling:

-

Place the peptide-resin (1 equivalent, based on substitution level) in a suitable reaction vessel.

-

Swell the resin in DCM for 30 minutes, followed by washing with DMF (3 times).

-

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for a pre-wash of 2-5 minutes.

-

Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for 20-30 minutes to ensure complete removal of the N-terminal Boc group.[6][7]

-

Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual TFA.

-

-

Neutralization:

-

Treat the resin with a solution of 10% DIPEA in DMF for 2 minutes. Repeat this step once.

-

Wash the resin with DMF (5x) to completely remove the excess base. The resin is now ready for coupling.

-

-

Activation and Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents) and HBTU or HATU (2.95 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Allow the pre-activation to proceed for 5-10 minutes at room temperature.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 2 to 4 hours. Due to steric hindrance, a longer coupling time is recommended.

-

-

Monitoring the Coupling Reaction:

-

After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

-

Perform a qualitative ninhydrin (Kaiser) test to detect the presence of unreacted primary amines.[8]

-

A negative result (yellow or colorless beads) indicates that the coupling is complete.

-

If the test is positive (blue or purple beads), the coupling is incomplete. In this case, a second coupling (recoupling) is necessary. Drain the reaction vessel and repeat step 4 with freshly prepared activated this compound.

-

-

Washing:

-

Once the coupling is complete (confirmed by a negative ninhydrin test), drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

-

Quantitative Data Summary

The following table summarizes the recommended quantities of reagents for the coupling of this compound. The equivalents are calculated relative to the molar loading of the resin.

| Reagent/Parameter | Recommended Equivalents | Purpose |

| Peptide-Resin | 1.0 eq. | Solid support with N-terminal amine |

| This compound | 3.0 eq. | Amino acid to be coupled |

| HBTU / HATU | 2.95 eq. | Coupling reagent for carboxyl group activation |

| DIPEA / NMM | 6.0 eq. | Base for activation and maintaining basic conditions for coupling |

| Reaction Conditions | ||

| Solvent | DMF | Reaction medium |

| Temperature | Room Temperature | Standard operating temperature |

| Coupling Time | 2 - 4 hours | Extended time to accommodate for steric hindrance |

| Monitoring | Ninhydrin (Kaiser) Test | Qualitative test for reaction completion |

Visual Workflow

The following diagram illustrates the key steps in the coupling workflow.

Caption: Workflow for the coupling of this compound in SPPS.

Troubleshooting

-

Problem: Positive Ninhydrin test after initial coupling.

-

Cause: Incomplete coupling due to steric hindrance.

-

Solution: Perform a second coupling (recoupling) with a freshly prepared solution of activated this compound for another 2 hours. If the problem persists, consider increasing the equivalents of the reagents or switching to an even more potent coupling reagent like COMU.

-

-

Problem: Low peptide yield after synthesis.

-

Cause: Inefficient coupling at the this compound step leading to truncated sequences.

-

Solution: Ensure complete coupling at this step by diligent monitoring. Consider using a lower substitution resin to reduce peptide chain aggregation, which can further impede coupling efficiency.[7]

-

By following this detailed guide, researchers can effectively incorporate the sterically challenging this compound building block, facilitating the synthesis of complex peptides containing predefined disulfide bridges.

References

- 1. researchgate.net [researchgate.net]

- 2. bachem.com [bachem.com]

- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Introduction of Disulfide Bridges in Cyclic Peptides using N,N'-Di-BOC-L-cystine

For Researchers, Scientists, and Drug Development Professionals

Abstract